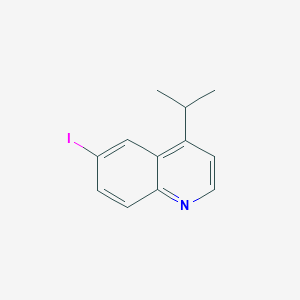
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate is an organic compound with the molecular formula C14H9N2.BF4 and a molecular weight of 292.04 g/mol . It is a diazonium salt, which is a class of compounds widely used in organic synthesis due to their versatility and reactivity. This compound is particularly interesting due to its unique structure, which includes a phenylethynyl group attached to the diazonium moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Phenylethynyl)benzenediazonium Tetrafluoroborate typically involves the diazotization of aniline derivatives in the presence of hydrochloric acid and sodium nitrite, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
In an industrial setting, the synthesis of diazonium tetrafluoroborates can be optimized using continuous-flow methodologies. This approach addresses the challenges associated with the exothermic nature and thermal instability of diazonium intermediates, allowing for safer and more efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and thiols.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Radical Reactions: It can undergo radical-induced bicyclization cascades to form polycyclic sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include halides, sulfur dioxide surrogates like DABCO·(SO2)2, and various solvents such as dichloroethane and hexane . Reaction conditions often involve mild temperatures and neutral redox conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include substituted aromatic compounds, azo dyes, and polycyclic sulfones .
Applications De Recherche Scientifique
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Phenylethynyl)benzenediazonium Tetrafluoroborate involves the formation of reactive intermediates, such as aryl cations and radicals, which facilitate various substitution and coupling reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Tetrafluoroborate: A simpler diazonium salt used in similar substitution and coupling reactions.
4-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzenediazonium Tetrafluoroborate: Another diazonium salt with different substituents that undergoes similar reactions.
Uniqueness
2-(Phenylethynyl)benzenediazonium Tetrafluoroborate is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and allows for the formation of more complex polycyclic structures compared to simpler diazonium salts .
Propriétés
Formule moléculaire |
C14H9BF4N2 |
|---|---|
Poids moléculaire |
292.04 g/mol |
Nom IUPAC |
2-(2-phenylethynyl)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H9N2.BF4/c15-16-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;2-1(3,4)5/h1-9H;/q+1;-1 |
Clé InChI |
DJBWVGOILGZVOO-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C#CC2=CC=CC=C2[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)






![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol](/img/structure/B13678824.png)

![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)
